Cas no 906352-61-2 (2-4-(chloromethyl)phenyl-1,3-thiazole)

2-4-(Chloromethyl)phenyl-1,3-thiazole is a versatile heterocyclic compound featuring a chloromethyl-substituted phenyl ring fused to a thiazole core. This structure imparts reactivity at both the chloromethyl group and the thiazole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The chloromethyl group allows for further functionalization through nucleophilic substitution, while the thiazole ring contributes to its potential biological activity. Its well-defined chemical properties and stability under controlled conditions make it suitable for use in the development of agrochemicals, medicinal compounds, and advanced materials. The compound’s purity and consistent performance are critical for precise synthetic applications.
2-4-(chloromethyl)phenyl-1,3-thiazole structure
906352-61-2 structure
Product Name:2-4-(chloromethyl)phenyl-1,3-thiazole
CAS No:906352-61-2
MF:C10H8ClNS
MW:209.695219993591
CID:796820
PubChem ID:24229488
Update Time:2025-05-26

2-4-(chloromethyl)phenyl-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(Chloromethyl)phenyl)thiazole
    • 2-[4-(chloromethyl)phenyl]-1,3-thiazole
    • Thiazole,2-[4-(chloromethyl)phenyl]-
    • SCHEMBL1439923
    • BFAWMDHRKPPXSO-UHFFFAOYSA-N
    • 906352-61-2
    • DTXSID60640204
    • AKOS005213685
    • MS-22613
    • TQR0776
    • FT-0738697
    • J-507654
    • DB-010217
    • 2-4-(chloromethyl)phenyl-1,3-thiazole
    • Inchi: 1S/C10H8ClNS/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2
    • InChI Key: BFAWMDHRKPPXSO-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC(C2=NC=CS2)=CC=1

Computed Properties

  • Exact Mass: 209.00700
  • Monoisotopic Mass: 209.0065981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13000
  • LogP: 3.54890

2-4-(chloromethyl)phenyl-1,3-thiazole Pricemore >>

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Additional information on 2-4-(chloromethyl)phenyl-1,3-thiazole

Introduction to 2-4-(chloromethyl)phenyl-1,3-thiazole (CAS No. 906352-61-2)

2-4-(chloromethyl)phenyl-1,3-thiazole, identified by the Chemical Abstracts Service Number (CAS No.) 906352-61-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the thiazole class, which is well-documented for its wide-ranging applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.

The molecular structure of 2-4-(chloromethyl)phenyl-1,3-thiazole consists of a phenyl ring substituted with a chloromethyl group at the 2 and 4 positions, connected to a central 1,3-thiazole ring. This arrangement introduces reactive sites that make the compound a versatile intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse functionalization, enabling chemists to explore multiple pathways for drug development.

In recent years, there has been a growing interest in thiazole derivatives due to their demonstrated efficacy in inhibiting key enzymes and receptors involved in metabolic disorders, infectious diseases, and cancer. The chloromethyl moiety in 2-4-(chloromethyl)phenyl-1,3-thiazole particularly stands out as a valuable functional group for further chemical modifications. It can undergo nucleophilic substitution reactions, allowing for the introduction of various pharmacophores that may enhance biological activity.

One of the most compelling aspects of 2-4-(chloromethyl)phenyl-1,3-thiazole is its potential as a scaffold for developing novel therapeutic agents. Researchers have been exploring its derivatives as inhibitors of enzymes such as kinases and phosphodiesterases, which are critical targets in oncology and inflammatory diseases. For instance, studies have shown that certain thiazole-based compounds exhibit inhibitory effects on Janus kinases (JAKs), which play a pivotal role in signal transduction pathways associated with autoimmune disorders.

The 1,3-thiazole core is known for its stability and ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This makes it an ideal platform for designing molecules with improved pharmacokinetic properties. Recent advances in computational chemistry have enabled researchers to predict the binding affinities of 2-4-(chloromethyl)phenyl-1,3-thiazole derivatives to target proteins with high accuracy. These predictions have guided the synthesis of more potent and selective analogs.

Another area where 2-4-(chloromethyl)phenyl-1,3-thiazole has shown promise is in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has underscored the need for novel therapeutic strategies. Thiazole derivatives have been reported to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. The reactivity of the chloromethyl group allows for the introduction of functionalities that can enhance antimicrobial activity while minimizing toxicity to host cells.

Furthermore, the compound's structural features make it a suitable candidate for developing imaging agents used in diagnostic applications. Thiazole-based molecules can be incorporated into probes that selectively bind to specific biomarkers associated with diseases such as cancer or neurodegenerative disorders. These probes can then be visualized using techniques like fluorescence microscopy or magnetic resonance imaging (MRI), providing valuable insights into disease progression and treatment response.

The synthesis of 2-4-(chloromethyl)phenyl-1,3-thiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation of biphenyl derivatives followed by nucleophilic substitution with thiourea or thiourea derivatives. Advances in green chemistry have also led to the development of more sustainable methods for producing this compound, reducing waste and minimizing environmental impact.

In conclusion, 2-4-(chloromethyl)phenyl-1,3-thiazole (CAS No. 906352-61-2) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of reactivity and biological activity makes it a valuable scaffold for developing drugs targeting various diseases. As research continues to uncover new applications for thiazole derivatives, compounds like 2-4-(chloromethyl)phenyl-1,3-thiazole are likely to play an increasingly important role in drug discovery and development.

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